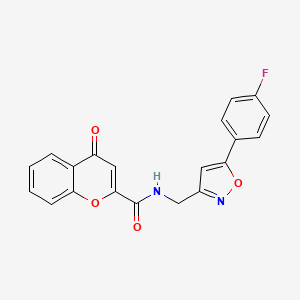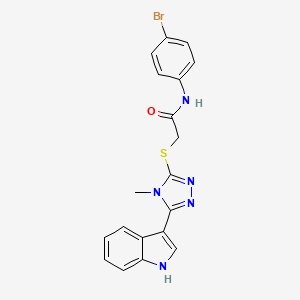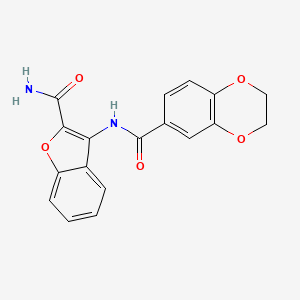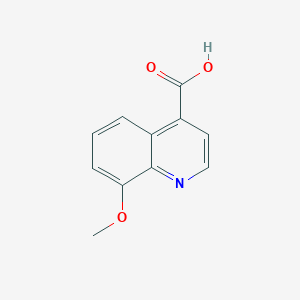
(E)-4,6-dichloro-2-styrylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,6-Dichloro-2-styrylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a styryl group at the 2nd position of the pyrimidine ring The (E)-configuration indicates that the styryl group is in the trans configuration relative to the pyrimidine ring
Applications De Recherche Scientifique
(E)-4,6-Dichloro-2-styrylpyrimidine has several scientific research applications, including:
-
Medicinal Chemistry:
Anticancer Agents: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Antimicrobial Agents: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
-
Materials Science:
Organic Semiconductors: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Photovoltaic Materials:
-
Biological Research:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms and to develop enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,6-dichloro-2-styrylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with a suitable styrene derivative under basic conditions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction. The general reaction scheme is as follows:
Heck Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4,6-Dichloro-2-styrylpyrimidine can undergo various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
-
Oxidation and Reduction Reactions:
Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styryl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, bases (e.g., sodium hydroxide), solvents (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with a palladium catalyst)
Major Products:
- Substituted pyrimidines (e.g., 4,6-diamino-2-styrylpyrimidine)
- Oxidized products (e.g., 4,6-dichloro-2-(2-formylphenyl)pyrimidine)
- Reduced products (e.g., 4,6-dichloro-2-ethylpyrimidine)
Mécanisme D'action
The mechanism of action of (E)-4,6-dichloro-2-styrylpyrimidine depends on its specific application:
-
Anticancer Activity:
Molecular Targets: The compound targets specific enzymes involved in DNA replication and cell division, such as topoisomerases.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
-
Antimicrobial Activity:
Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
(E)-4,6-Dichloro-2-styrylpyrimidine can be compared with other similar compounds, such as:
-
4,6-Dichloro-2-phenylpyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a phenyl group at the 2nd position.
Difference: The styryl group in this compound provides additional electronic and steric effects, making it more reactive in certain chemical reactions.
-
4,6-Dichloro-2-vinylpyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a vinyl group at the 2nd position.
Difference: The styryl group in this compound provides a larger conjugated system, enhancing its electronic properties.
-
4,6-Dichloro-2-(2-thienyl)pyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a heteroaryl group at the 2nd position.
Difference: The styryl group in this compound provides different electronic and steric effects compared to the thienyl group.
Propriétés
IUPAC Name |
4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCSGSRXYDRKP-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)



![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)
![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

